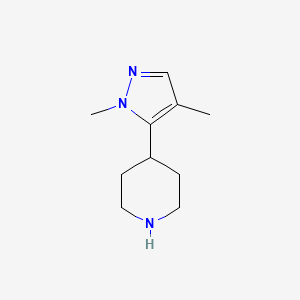

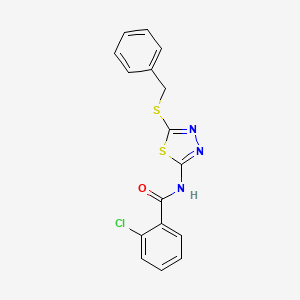

4-(2,4-Dimethylpyrazol-3-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is a versatile material used in scientific research. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Applications De Recherche Scientifique

Selective Ligands for Dopamine Receptors

Research has shown that modifications of the piperidine moiety, including structures similar to 4-(2,4-Dimethylpyrazol-3-yl)piperidine, lead to the development of selective ligands for human dopamine receptors. These compounds exhibit high affinity and selectivity, making them valuable in the study of neurological disorders and the development of targeted therapies (Rowley et al., 1997).

Molecular Structure and Interaction Studies

The structural modification of piperidine compounds, including the introduction of pyrazole moieties, has been explored to understand molecular interactions and packing, as demonstrated through X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021). This research is crucial for designing drugs with optimal properties and understanding the fundamentals of molecular interaction.

Antagonists for Cannabinoid Receptors

Compounds structurally related to this compound serve as potent, selective antagonists for cannabinoid receptors. These findings are significant in the search for compounds that can modulate cannabinoid receptor activity, offering potential therapeutic strategies for conditions influenced by these receptors (Lan et al., 1999).

Synthesis of Key Intermediates in Drug Development

A notable application is in the synthesis of key intermediates for drug development, such as Crizotinib. A robust three-step synthesis method involving a piperidine and pyrazole structure showcases the compound's importance in creating pharmacologically active agents (Fussell et al., 2012).

Development of Bacterial Biofilm and MurB Inhibitors

Research into novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, incorporating the pyrazole and piperidine moieties, has led to the discovery of potent bacterial biofilm and MurB enzyme inhibitors. These compounds exhibit significant antibacterial efficacy, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).

Mécanisme D'action

While the specific mechanism of action for “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is not available, piperidine derivatives have been found to have various pharmacological applications . For instance, piperine, a piperidine alkaloid, has been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2,4-Dimethylpyrazol-3-yl)piperidine” and other piperidine derivatives may continue to be a focus of research in the future.

Propriétés

IUPAC Name |

4-(2,4-dimethylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLYAPJXYDAFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540203-24-4 |

Source

|

| Record name | 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2737052.png)

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2737058.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)

![Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate](/img/structure/B2737064.png)